REACTION_CXSMILES
|
[CH2:1]([NH:3][NH2:4])[CH3:2].[C:5](OCC)(=[O:10])[CH2:6][C:7]([CH3:9])=O>CCO>[CH2:1]([N:3]1[C:5](=[O:10])[CH2:6][C:7]([CH3:9])=[N:4]1)[CH3:2]
|
Name
|
|
Quantity
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3.05 g
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Type
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reactant
|
Smiles
|
C(C)NN
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Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled
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Type
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CUSTOM
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Details
|
partitioned between CHCl3 and water
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |